2-(1-Carboxyethyl)benzoic acid
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Overview
Description
2-(1-Carboxyethyl)benzoic acid: is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where a carboxyethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Substituted Alkylbenzenes: One common method for preparing carboxylic acids, including 2-(1-Carboxyethyl)benzoic acid, is the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) under acidic or basic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The reaction of a Grignard reagent with carbon dioxide (CO2) followed by protonation can also produce carboxylic acids.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation processes or the use of advanced catalytic systems to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents under various conditions.
Major Products:
Oxidation Products: Further oxidized carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry: 2-(1-Carboxyethyl)benzoic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a precursor in various chemical reactions .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving carboxylic acids .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism by which 2-(1-Carboxyethyl)benzoic acid exerts its effects involves interactions with various molecular targets and pathways. For example, it can be metabolized by enzymes such as butyrate-CoA ligase into intermediate products that participate in further biochemical reactions . The compound’s carboxyl group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
3-[(1RS)-1-Carboxyethyl]benzoic Acid: This compound is structurally similar but differs in the position of the carboxyethyl group.
4-(2-Carboxyethyl)benzoic Acid: Another similar compound with the carboxyethyl group attached at a different position on the benzene ring.
Uniqueness: 2-(1-Carboxyethyl)benzoic acid is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(1-carboxyethyl)benzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-4-2-3-5-8(7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14) |
InChI Key |
JUMCCPMBDOKADY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
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